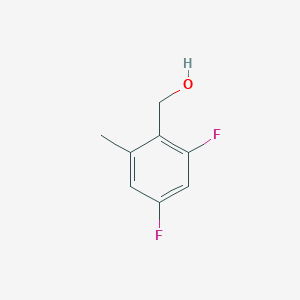

(2,4-Difluoro-6-methylphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

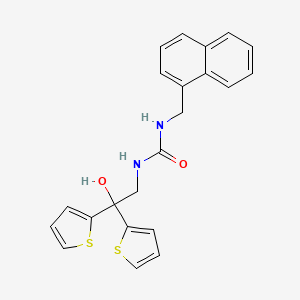

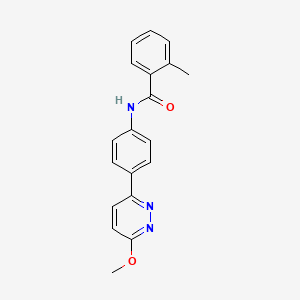

“(2,4-Difluoro-6-methylphenyl)methanol” is a chemical compound with the molecular formula C8H8F2O . It has a molecular weight of 158.15 . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8F2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.科学的研究の応用

Methanol as a Building Block in Chemical Synthesis

Methanol, a simple alcohol, serves as a foundational chemical in producing more complex compounds. It's used in synthesizing acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine, showcasing its versatility as a chemical building block. The conversion of CO2 to methanol highlights an environmentally beneficial process, potentially reducing CO2 emissions and serving as an energy carrier for hydrogen storage (Dalena et al., 2018).

Enhancement of Polymer Solar Cells

In polymer solar cells, methanol treatment significantly enhances efficiency by improving voltage, decreasing resistance, and enhancing charge transport. This application underscores methanol's role in advancing renewable energy technologies (Zhou et al., 2013).

Catalytic Reactions

Catalytic oxidation of methanol to produce methyl formate demonstrates methanol's utility in catalysis, serving as a precursor for more complex chemical reactions. This includes the production of 4-hydroxyphenyl formate, showcasing methanol's application in synthesizing valuable chemical compounds (Pearson & Waymouth, 2009).

Methanol in Biological Systems

Engineering Escherichia coli to convert methanol into specialty chemicals like naringenin illustrates the potential of methanol as a substrate in biotechnological applications. This approach offers a method for producing chemicals from methanol, leveraging microbial metabolism for synthetic biology (Whitaker et al., 2017).

Methanol for Hydrogen Production

Methanol serves as a promising energy carrier for hydrogen production, with applications in fuel cells and hydrogen storage. The catalytic conversion of methanol is explored for generating high-grade hydrogen, emphasizing methanol's role in clean energy solutions (Dalena et al., 2018).

Safety and Hazards

The safety information for “(2,4-Difluoro-6-methylphenyl)methanol” indicates that it is potentially hazardous. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and respiratory irritation .

特性

IUPAC Name |

(2,4-difluoro-6-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETRQFPHYFBWPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2700842.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2700845.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2700849.png)

![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)

![5-(Benzylamino)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2700855.png)

![1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid](/img/structure/B2700864.png)